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Study Design and Rationale

The PASCAL study (A randomized trial of budiodarone in paroxysmal atrial fibrillation) was a Phase 2,

randomized, double-blind, placebo-controlled trial designed to investigate the preliminary safety and efficacy

of three doses of budiodarone in patients with paroxysmal atrial fibrillation (AF) [1].

Rationale: Budiodarone is a chemical analogue of amiodarone, sharing its mixed ion channel

electrophysiological properties but featuring a significantly shorter half-life, which potentially offers a more

favorable safety profile [1] [2]. The study utilized implanted dual-chamber pacemakers with AF data-logging

capabilities to objectively and continuously quantify atrial tachycardia/atrial fibrillation burden (AT/AFB),

representing a novel methodological approach for antiarrhythmic drug trials at the time [1].

Patient Population and Key Criteria

The study enrolled patients with paroxysmal atrial fibrillation who had a previously implanted dual-chamber

pacemaker capable of storing electrograms for at least 4 weeks [1].

Key Inclusion/Exclusion Criteria:

All antiarrhythmic drugs were stopped for greater than five half-lives prior to enrollment, and

amiodarone specifically was discontinued for greater than 3 months [1].
Following a 4-week baseline period, patients with an AT/AFB between 3% and 70% were eligible for

randomization [1]. This ensured the enrollment of patients with a measurable, moderate level of AF
burden.
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Dosing and Treatment Protocol

Eligible patients were randomized to one of four treatment arms:

Placebo

Budiodarone 200 mg twice daily (BID)
Budiodarone 400 mg BID

Budiodarone 600 mg BID

The treatment period lasted for 12 weeks, followed by a 4-week washout period to assess the persistence of

effects after drug discontinuation [1]. Pacemakers were interrogated, and safety was assessed at 4-week

intervals throughout the study [1].

Endpoints and Efficacy Analysis

Primary Endpoint: The primary study endpoint was the percent change from baseline in AT/AFB over the

12 weeks of treatment compared to placebo [1].

Secondary Endpoints included reductions in the number and duration of AT/AF episodes [1]. The

electrograms stored by the pacemakers were adjudicated by reviewers who were blinded to the treatment

assignment, ensuring objectivity [1].

Experimental Protocols and Quantitative Data
Summary

AF Burden Quantification Protocol

Methodology: The implanted dual-chamber pacemakers were programmed to continuously monitor and

record atrial rhythms. The stored electrogram data was extracted at scheduled intervals (every 4 weeks) and

analyzed to calculate the AT/AFB, defined as the percentage of time the patient was in atrial tachycardia or

atrial fibrillation [1].
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Adjudication Process: A centralized core lab, blinded to treatment assignment, reviewed all electrograms to

confirm the diagnosis of AT/AF, ensuring consistency and accuracy in endpoint assessment [1].

Key Efficacy Outcomes

The following table summarizes the primary efficacy outcomes from the PASCAL study, demonstrating a

clear dose-response relationship [1].

Table 1: Efficacy Outcomes of Budiodarone in Paroxysmal AF (PASCAL Study)

Treatment
Group

Median Reduction in
AT/AFB vs. Placebo

P-
value

Reduction in
Number of AT/AF
Episodes

Reduction in
Duration of AT/AF
Episodes

Placebo - - - -

Budiodarone 200
mg BID

Not Significant - - -

Budiodarone 400
mg BID

54% 0.01 Yes Yes

Budiodarone 600
mg BID

74% 0.001 Yes Yes

Overall Dose-response
significant (p <
0.001)

AT/AFB: Atrial Tachycardia/Atrial Fibrillation Burden. Data sourced from [1].

Pharmacological Mechanism of Action

Budiodarone is a multi-channel blocker whose electrophysiological activity underlies its efficacy [2]. The

diagram below illustrates its mechanism of action at the cellular level.
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Budiodarone Cellular Mechanism of Action

Ion Channel Blockade

Electrophysiological Effects

Budiodarone
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Calcium Channel Block
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Prolonged Refractory Period Slowed Conduction Velocity Decreased Heart Rate

Reduced AF Initiation
and Maintenance
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Future Directions and Regulatory Context

The promising results from the Phase 2 PASCAL study have contributed to the ongoing development of

budiodarone. A notable advancement is the integration of wearable AF monitoring devices into the clinical

development program and a proposed post-approval label [3].

FDA Guidance and Proposed Management Protocol: The FDA has provided guidance on a prospective

label that would include:

Indication: For controlling AF symptoms and eliminating long episodes of AF (LEAF) greater than 5
hours to achieve a "safe harbor" for stroke risk reduction [3].

Dosage Guidance: Directions for maintaining patients on the appropriate therapeutic dose, starting
with the lowest effective dose [3].
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Monitoring Requirement: The potential use of FDA-approved wearable cardiac monitors (e.g., patch

devices like Zio Patch or wrist wearables like Apple Watch) to determine patient eligibility, guide dose
titration, and identify non-responders for timely drug discontinuation [3].

This approach aims to personalize AF management, mimicking the treatment paradigms for conditions like

hypertension [3]. The workflow below outlines this proposed, integrated management strategy.

Proposed Budiodarone Clinical Management

Patient with
Non-Permanent AF

Assess Eligibility with
Wearable Monitor

Initiate Budiodarone
at Low Dose

Titrate to Effective Dose
Guided by Monitoring

AF Symptoms/LEAF
Controlled?

Maintain on Lowest
Effective Dose

 Yes

Discontinue Therapy

 No (at max dose)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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